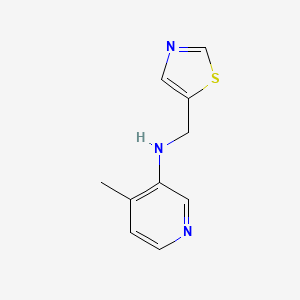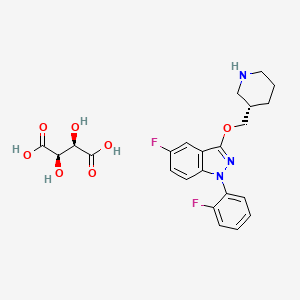
2,2,5,5-Tetramethyl-N-(prop-2-YN-1-YL)oxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethyl-N-(prop-2-YN-1-YL)oxolan-3-amine is an organic compound with the molecular formula C11H19NO This compound features a unique structure with a tetramethyl-substituted oxolane ring and a prop-2-yn-1-ylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-N-(prop-2-YN-1-YL)oxolan-3-amine typically involves the reaction of 2,2,5,5-tetramethyloxolane-3-one with prop-2-yn-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetramethyl-N-(prop-2-YN-1-YL)oxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Substituted oxolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,5,5-Tetramethyl-N-(prop-2-YN-1-YL)oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including cytotoxic effects on certain cell lines.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers, resins, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetramethyl-N-(prop-2-YN-1-YL)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains a boron atom instead of an amine group.
N-(prop-2-yn-1-yl)acrylamide: Contains a similar prop-2-yn-1-yl group but has an acrylamide moiety instead of an oxolane ring.
Uniqueness
2,2,5,5-Tetramethyl-N-(prop-2-YN-1-YL)oxolan-3-amine is unique due to its combination of a tetramethyl-substituted oxolane ring and a prop-2-yn-1-ylamine group
Propriétés
Formule moléculaire |
C11H19NO |
|---|---|
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-N-prop-2-ynyloxolan-3-amine |
InChI |
InChI=1S/C11H19NO/c1-6-7-12-9-8-10(2,3)13-11(9,4)5/h1,9,12H,7-8H2,2-5H3 |
Clé InChI |
NCKXRMVUNHKZRP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(O1)(C)C)NCC#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bromomethyl)spiro[4.5]decane](/img/structure/B15240758.png)
![(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B15240759.png)
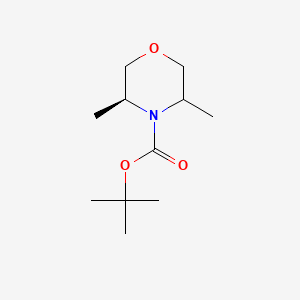
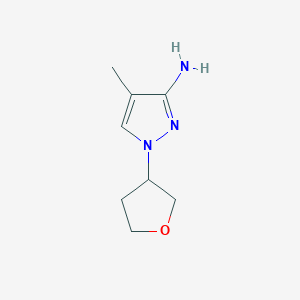
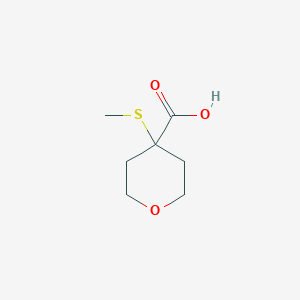
![O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine](/img/structure/B15240795.png)
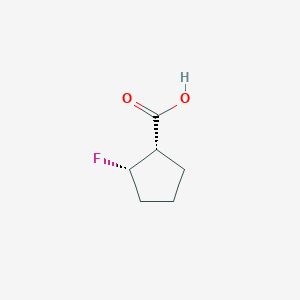
![1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B15240810.png)
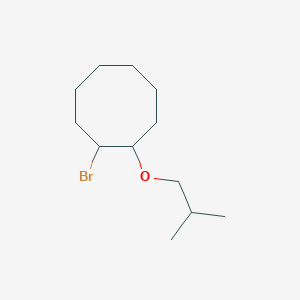
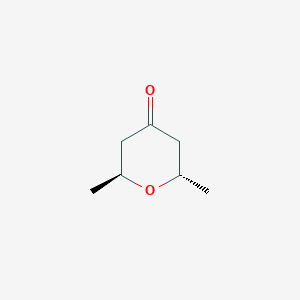
![4-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B15240820.png)
